5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride
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Overview
Description
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyaniline and 3,4,5-trifluorobenzene.
Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to attach the trifluorophenyl group to the aniline moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the methoxy group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
- 4-Methoxy-2,5-bis(trifluoromethyl)phenol
- 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride
Uniqueness
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and trifluorophenyl groups enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c1-18-8-2-3-9(12(17)6-8)7-4-10(14)13(16)11(15)5-7;/h2-6H,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJRKVVLIWTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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